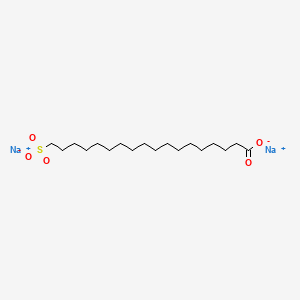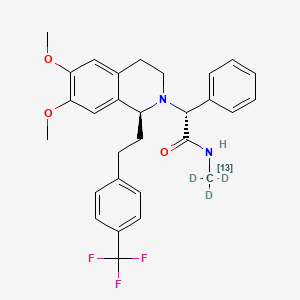
Almorexant-13C-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almorexant-13C-d3: is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of Almorexant. Almorexant itself is a potent and competitive dual orexin 1 receptor (OX1) and orexin 2 receptor (OX2) antagonist. The labeling with deuterium and carbon-13 makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Almorexant-13C-d3 involves the incorporation of stable isotopes, deuterium, and carbon-13, into the Almorexant molecule. This process typically requires specialized reagents and conditions to ensure the precise placement of these isotopes. The exact synthetic route may vary, but it generally involves multiple steps of organic synthesis, including the use of labeled precursors and catalysts .
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The production process must adhere to stringent quality control measures to maintain the integrity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Almorexant-13C-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride .
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents involved. For instance, oxidation of this compound might yield hydroxylated derivatives, while reduction could produce deuterated analogs .
Scientific Research Applications
Chemistry: In chemistry, Almorexant-13C-d3 is used as a tracer in reaction mechanisms and metabolic studies. The stable isotopes allow for precise tracking of the compound through various chemical processes .
Biology: In biological research, this compound is used to study the interaction of Almorexant with biological systems. This includes understanding its binding affinity and selectivity for orexin receptors .
Medicine: In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Almorexant. This information is crucial for drug development and therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods. This includes the use of mass spectrometry to quantify the presence of Almorexant in biological samples .
Mechanism of Action
Almorexant-13C-d3 exerts its effects by antagonizing the orexin 1 receptor (OX1) and orexin 2 receptor (OX2) These receptors are involved in the regulation of wakefulness and arousalThis mechanism is similar to that of other orexin receptor antagonists .
Comparison with Similar Compounds
Suvorexant: Another dual orexin receptor antagonist used to treat insomnia.
Lemborexant: A dual orexin receptor antagonist with a similar mechanism of action.
Daridorexant: A newer orexin receptor antagonist with improved pharmacokinetic properties.
Uniqueness: Almorexant-13C-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C29H31F3N2O3 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1/i1+1D3 |
InChI Key |
DKMACHNQISHMDN-AXIKUPSYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



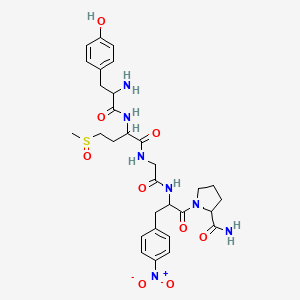
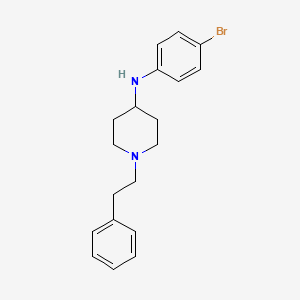
![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
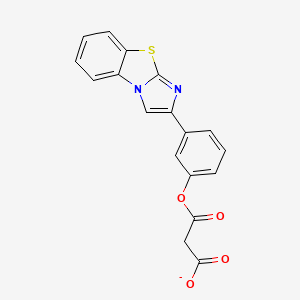
![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid](/img/structure/B12298791.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)

![N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298806.png)

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)
![(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla](/img/structure/B12298819.png)
